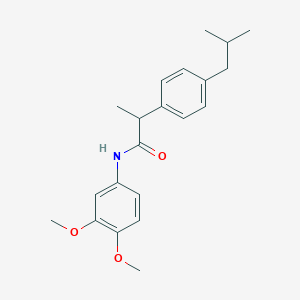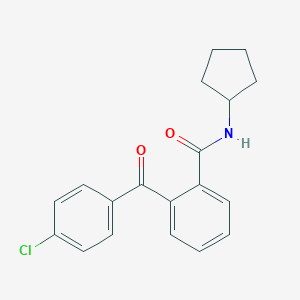
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide, also known as CCNB, is a chemical compound primarily used in scientific research. It belongs to the family of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide exerts its biological effects by binding to the active site of HDACs, leading to the inhibition of their activity. This, in turn, results in the accumulation of acetylated histones, which are associated with gene activation. 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide has also been shown to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of HDAC activity, the induction of cell cycle arrest and apoptosis, and the modulation of gene expression. It has also been shown to induce oxidative stress and DNA damage, leading to the activation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide has several advantages for use in lab experiments, including its ability to selectively inhibit HDAC activity, its potential as an anticancer agent, and its ability to modulate gene expression. However, 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research on 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide. One potential area of research is the development of 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the underlying mechanisms of 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide's biological effects and to determine its optimal dosage and administration.
Méthodes De Synthèse
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with cyclopentylamine, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then subjected to a coupling reaction with 2-aminobenzamide, leading to the formation of 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide.
Applications De Recherche Scientifique
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs), which play a critical role in gene expression regulation. 2-(4-chlorobenzoyl)-N-cyclopentylbenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Propriétés
Formule moléculaire |
C19H18ClNO2 |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
2-(4-chlorobenzoyl)-N-cyclopentylbenzamide |
InChI |
InChI=1S/C19H18ClNO2/c20-14-11-9-13(10-12-14)18(22)16-7-3-4-8-17(16)19(23)21-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6H2,(H,21,23) |
Clé InChI |
QHJHNOQBAAKAEQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



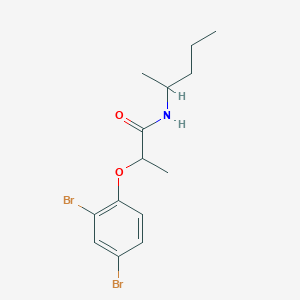
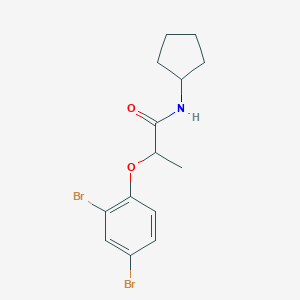
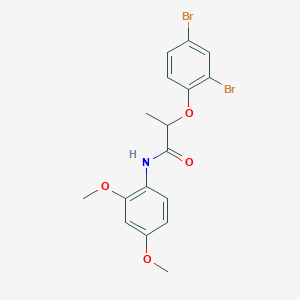
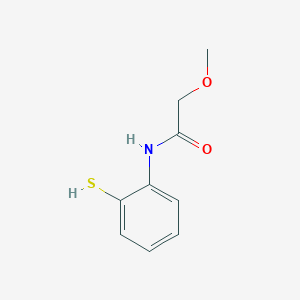
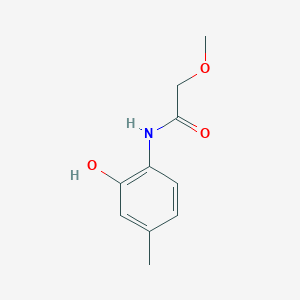
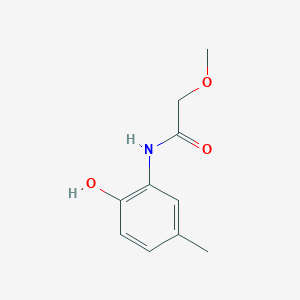
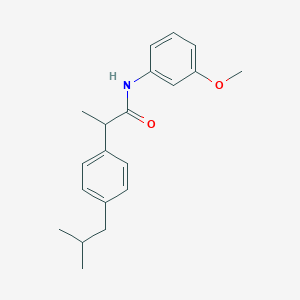
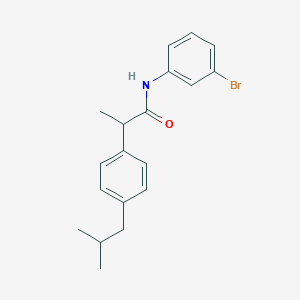

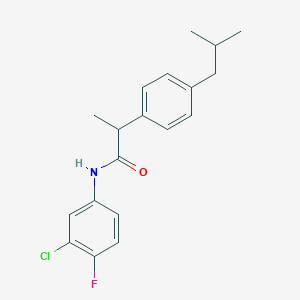


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
